Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
CAS No.: 1142188-60-0
Cat. No.: VC2797276
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142188-60-0 |
|---|---|
| Molecular Formula | C12H17N3O3 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16) |
| Standard InChI Key | UHNCQJLEINZUNT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O |
Introduction
Chemical Identity and Properties
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is identified by various systematic names in chemical databases, reflecting its complex heterocyclic structure. The compound is a partially saturated heterocycle containing pyridine and pyrimidine rings fused together, with a hydroxy group at position 4 and a tert-butyloxycarbonyl group at position 7 . The structure features three nitrogen atoms as part of its heterocyclic backbone, which contributes to its potential for hydrogen bonding and other molecular interactions.
Basic Chemical Identifiers
The compound can be identified through several chemical identifiers that uniquely describe its structure and composition, as shown in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1142188-60-0 |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
| PubChem CID | 135741723 |
These identifiers enable researchers to precisely locate and reference this compound in chemical databases and literature . The compound is also known by several synonyms including "7-Boc-4-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine" and "tert-Butyl 4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate," which are used interchangeably in scientific literature .
Structural Representation and Characteristics
The compound's structure is characterized by its complex heterocyclic system and specific functional groups that determine its chemical behavior. The standard structural notations provide precise ways to represent its molecular arrangement:
| Structural Notation | Representation |
|---|---|
| Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16) |
| Standard InChIKey | UHNCQJLEINZUNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O |
These representations enable computational analysis and database searching of the compound's properties and potential interactions. The structure contains a fused pyrido[3,4-d]pyrimidine ring system with partially saturated rings, providing multiple sites for potential modification in synthetic applications.
Physical Properties and Stability
The physical properties of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate influence its handling, storage, and applications in chemical research and synthesis. Understanding these properties is essential for researchers working with this compound in laboratory settings.
Physical State and Appearance
While specific information about the physical appearance of this particular compound is limited in the search results, heterocyclic compounds of this class typically exist as crystalline solids at room temperature. The presence of the tert-butyloxycarbonyl group and the heterocyclic core likely contributes to its stability in solid form, making it suitable for storage and handling in laboratory environments.
Synthesis and Chemical Reactivity
The synthesis of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions including condensation and cyclization processes. These synthetic routes are critical for obtaining the compound in high purity for research applications.
Synthetic Approaches
The synthesis of this heterocyclic building block generally involves the construction of the pyrido[3,4-d]pyrimidine core followed by functionalization with appropriate groups. The typical synthetic pathway may include:
-
Formation of the pyridine ring precursor
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Incorporation of the pyrimidine moiety through cyclization
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Installation of the hydroxy group at position 4
-
Protection of the nitrogen at position 7 with the tert-butyloxycarbonyl (Boc) group
These synthetic steps require careful control of reaction conditions to ensure selectivity and yield. The resulting compound serves as an important intermediate in more complex synthetic sequences aimed at producing pharmaceutical compounds.
Reactivity Patterns
The reactivity of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is largely determined by its functional groups:
-
The 4-hydroxy group (in tautomeric equilibrium with the 4-oxo form) can undergo nucleophilic substitution reactions
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The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions to reveal a reactive secondary amine
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The partially saturated heterocyclic system provides sites for potential functionalization through various reactions including alkylation and oxidation
These reactivity patterns make the compound versatile as a building block in the synthesis of more complex molecules with potential biological activities.
Applications in Medicinal Chemistry and Research
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate serves primarily as a building block in organic synthesis and medicinal chemistry research. Its applications span various areas of chemical and pharmaceutical research.
Role in Drug Discovery
The pyrido[3,4-d]pyrimidine scaffold present in this compound is of particular interest in medicinal chemistry due to its structural similarity to purine nucleobases. This similarity enables compounds containing this scaffold to potentially interact with various biological targets involved in nucleotide recognition and metabolism. The compound's protected nature (with the Boc group) makes it particularly useful as an intermediate in synthetic sequences aimed at producing more complex bioactive molecules.
Synthetic Building Block Applications
As a heterocyclic building block, this compound offers several advantages in synthetic chemistry:
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The presence of multiple functional groups allows for selective modifications
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The partially saturated rings provide conformational flexibility that can be important for binding to biological targets
-
The protected nitrogen (with the Boc group) allows for selective reactions at other positions before revealing the reactive secondary amine when needed
These characteristics make the compound valuable in divergent synthesis approaches where a common intermediate is transformed into multiple final products with potential biological activities.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H320 | Causes eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements highlight the irritant properties of the compound and the need for proper handling procedures.
Comparative Analysis with Related Compounds
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate belongs to a family of related compounds with similar structural features but different substitution patterns. Comparing these compounds provides insights into structure-property relationships.
Structural Analogues
Several related compounds share the pyrido[3,4-d]pyrimidine core structure but differ in their substitution patterns:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate | C₁₂H₁₇N₃O₃ | 251.28 | Hydroxy group at position 4 |
| Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | C₁₂H₁₅Cl₂N₃O₂ | 304.17 | Chloro groups at positions 2 and 4 |
| Tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | C₁₃H₁₆F₃N₃O₂ | 303.28 | Trifluoromethyl group at position 2 |
These structural analogues demonstrate how modification of the substitution pattern can significantly alter the physical properties and potential reactivity of these compounds .
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